molecular formula C23H21N5O6S B2740372 2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226432-35-4

2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2740372
CAS RN: 1226432-35-4
M. Wt: 495.51
InChI Key: SXGZWYLLNKUATM-UHFFFAOYSA-N
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Description

2-{[(4-methanesulfonylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H21N5O6S and its molecular weight is 495.51. The purity is usually 95%.
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Scientific Research Applications

Novel Heterocyclic Systems

Research has shown the creation of novel heterocyclic systems through the manipulation of molecular structures similar to the compound . For instance, Deady and Devine (2006) explored the Hofmann rearrangement and subsequent reactions leading to new heterocyclic systems with potential applications in various scientific fields, such as materials science and pharmacology (Deady & Devine, 2006).

Antimicrobial and Antileukemic Activities

Compounds with a similar structural backbone have been investigated for their biological activities, including antimicrobial and antileukemic effects. Anderson et al. (1988) synthesized bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing in vivo activity against P388 lymphocytic leukemia (Anderson et al., 1988). Similarly, Bektaş et al. (2010) developed new 1,2,4-Triazole derivatives with notable antimicrobial activities (Bektaş et al., 2010).

Herbicidal Activity

Research into N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, a category to which the molecule may relate, has found significant herbicidal activity. This suggests potential applications in agriculture for controlling weed growth, with specific compounds showing effectiveness at low application rates (Moran, 2003).

Synthesis and Characterization

The synthesis and characterization of related compounds provide insights into methodologies that could be applicable to the compound . El-Kazak and Ibrahim (2013) discussed the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, showcasing techniques that may be relevant for synthesizing and studying the target compound (El‐Kazak & Ibrahim, 2013).

In Silico and Experimental Studies

Explorations into the pharmacological potential of structurally similar compounds have been supported by both in silico and experimental studies, suggesting avenues for research into the compound's possible bioactivities and interactions with biological targets (Rosca, 2020).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methylsulfonylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6S/c1-34-18-8-4-17(5-9-18)25-22(30)15-3-12-20-26-28(23(31)27(20)13-15)14-21(29)24-16-6-10-19(11-7-16)35(2,32)33/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGZWYLLNKUATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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